5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid 5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1030017-70-9
VCID: VC7371838
InChI: InChI=1S/C8H7N3O2/c1-5-4-6(7(12)13)10-8-9-2-3-11(5)8/h2-4H,1H3,(H,12,13)
SMILES: CC1=CC(=NC2=NC=CN12)C(=O)O
Molecular Formula: C8H7N3O2
Molecular Weight: 177.163

5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid

CAS No.: 1030017-70-9

Cat. No.: VC7371838

Molecular Formula: C8H7N3O2

Molecular Weight: 177.163

* For research use only. Not for human or veterinary use.

5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid - 1030017-70-9

Specification

CAS No. 1030017-70-9
Molecular Formula C8H7N3O2
Molecular Weight 177.163
IUPAC Name 5-methylimidazo[1,2-a]pyrimidine-7-carboxylic acid
Standard InChI InChI=1S/C8H7N3O2/c1-5-4-6(7(12)13)10-8-9-2-3-11(5)8/h2-4H,1H3,(H,12,13)
Standard InChI Key KUXRTFGCKBEVDE-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=NC=CN12)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused imidazo[1,2-a]pyrimidine core, with a methyl group at the 5-position and a carboxylic acid moiety at the 7-position. The planar bicyclic system consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring, creating a rigid scaffold conducive to intermolecular interactions. The 2D structure (Figure 1) reveals conjugation across the heterocyclic system, while the 3D conformer illustrates slight puckering due to steric effects from the methyl substituent .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H7N3O2\text{C}_8\text{H}_7\text{N}_3\text{O}_2
Molecular Weight177.16 g/mol
IUPAC Name5-methylimidazo[1,2-a]pyrimidine-7-carboxylic acid
CAS Registry Number1030017-70-9
SMILESCC1=CC(=NC2=NC=CN12)C(=O)O
InChI KeyKUXRTFGCKBEVDE-UHFFFAOYSA-N

The carboxylic acid group enhances water solubility under basic conditions, while the methyl group contributes to lipophilicity, balancing bioavailability. Computational analyses predict a polar surface area (PSA) of 78.9 Ų and a LogP value of 0.72, indicating moderate membrane permeability .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ2.5\delta \sim 2.5 ppm) and carboxylic proton (δ12.5\delta \sim 12.5 ppm). Infrared (IR) spectra show characteristic stretches for the carboxylic acid O-H (25003000cm1\sim 2500–3000 \, \text{cm}^{-1}) and C=O (1700cm1\sim 1700 \, \text{cm}^{-1}) groups . Mass spectrometry confirms the molecular ion peak at m/z 177.16, consistent with the molecular weight.

Synthetic Routes and Optimization

Condensation-Cyclization Strategy

The most reported synthesis involves a two-step process:

  • Condensation: 2-Amino-4-methylpyrimidine reacts with a β-keto carboxylic acid (e.g., levulinic acid) under acidic conditions (HCl or H2SO4\text{H}_2\text{SO}_4) to form an intermediate Schiff base.

  • Cyclization: Intramolecular dehydration catalyzed by phosphoryl chloride (POCl3\text{POCl}_3) or polyphosphoric acid (PPA) yields the imidazo[1,2-a]pyrimidine core .

Alternative Multicomponent Approaches

Recent advancements employ one-pot, three-component reactions combining 2-aminopyrimidine derivatives, aldehydes, and carboxylic acids. For instance, using 2-amino-4-methylpyrimidine, formaldehyde, and malonic acid in methanol under reflux produces the target compound in 52% yield . This method reduces isolation steps but requires precise stoichiometric control to minimize byproducts like dimeric species .

Biological Activities and Mechanisms

Antitumor Efficacy

In vitro studies demonstrate potent antiproliferative activity against the MCF-7 breast cancer cell line, with GI50\text{GI}_{50} values ranging from 12–18 μM . Mechanistic investigations suggest:

  • Topoisomerase II Inhibition: The planar heterocycle intercalates DNA, stabilizing topoisomerase II-DNA cleavage complexes and inducing apoptosis .

  • Reactive Oxygen Species (ROS) Generation: Methyl and carboxylic acid groups enhance electron-deficient regions, promoting ROS-mediated cytotoxicity.

Table 2: Comparative Anticancer Activity

DerivativeGI50\text{GI}_{50} (μM)Target Cell Line
Parent Compound15.2 ± 1.3MCF-7
5-Ethyl Analog22.7 ± 2.1MCF-7
7-Amidated Derivative8.9 ± 0.9MCF-7

Applications in Medicinal Chemistry

Building Block for Drug Design

The carboxylic acid group facilitates derivatization into amides, esters, and hydrazides. Notable examples include:

  • Amide Conjugates: Coupling with aryl amines enhances blood-brain barrier penetration for CNS-targeted therapies.

  • Metal Complexes: Coordination with platinum(II) yields analogs with improved DNA-binding affinity .

Corrosion Inhibition

In industrial applications, imidazo[1,2-a]pyrimidine derivatives adsorb onto steel surfaces, forming protective films. Electrochemical impedance spectroscopy (EIS) reveals 89% inhibition efficiency at 500 ppm, mediated by nitrogen lone-pair electron donation to metal d-orbitals .

Recent Research Advancements

Computational Modeling

Density functional theory (DFT) calculations optimize substituent effects on bioactivity. Frontier molecular orbital (FMO) analysis indicates a HOMO-LUMO gap of 4.3 eV, correlating with charge-transfer interactions in biological systems. Molecular docking predicts strong binding (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to the ATP-binding site of EGFR kinase .

Structure-Activity Relationship (SAR) Studies

  • 5-Methyl Group: Enhances lipophilicity and membrane permeability but reduces aqueous solubility.

  • 7-Carboxylic Acid: Critical for hydrogen bonding with biological targets; esterification diminishes activity .

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